molecular formula C11H13NO2 B1499002 3-(2-Ethoxyethoxy)benzonitrile CAS No. 1095085-73-6

3-(2-Ethoxyethoxy)benzonitrile

Cat. No.: B1499002
CAS No.: 1095085-73-6
M. Wt: 191.23 g/mol
InChI Key: UEJHTAJAQBBIFS-UHFFFAOYSA-N
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Description

3-(2-Ethoxyethoxy)benzonitrile is a chemical compound with the molecular formula C₁₂H₁₄O₂N. It is characterized by a benzene ring substituted with a cyano group (-CN) and a 2-ethoxyethoxy group (-OCH₂CH₂OCH₂CH₃). This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-nitrobenzonitrile as the starting material.

  • Reduction Process: The nitro group in 3-nitrobenzonitrile is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

  • Nucleophilic Substitution: The amino group is then substituted with a 2-ethoxyethoxy group through nucleophilic substitution reactions using ethoxyethanol in the presence of a base like potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can convert the cyano group to an amine group.

  • Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Iron powder and hydrochloric acid (HCl).

  • Substitution: Ethoxyethanol and potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: 3-(2-ethoxyethoxy)benzoic acid.

  • Reduction: 3-(2-ethoxyethoxy)benzylamine.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Ethoxyethoxy)benzonitrile is utilized in several scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

3-(2-Ethoxyethoxy)benzonitrile is structurally similar to other benzonitrile derivatives, such as 4-(2-ethoxyethoxy)benzonitrile and 2-(2-ethoxyethoxy)benzonitrile. its unique substitution pattern gives it distinct chemical and biological properties. For example, the position of the ethoxyethoxy group on the benzene ring can significantly affect its reactivity and interaction with biological targets.

Comparison with Similar Compounds

  • 4-(2-ethoxyethoxy)benzonitrile

  • 2-(2-ethoxyethoxy)benzonitrile

  • 3-nitrobenzonitrile

  • 3-(2-ethoxyethoxy)benzoic acid

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Properties

IUPAC Name

3-(2-ethoxyethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-13-6-7-14-11-5-3-4-10(8-11)9-12/h3-5,8H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJHTAJAQBBIFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655720
Record name 3-(2-Ethoxyethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095085-73-6
Record name 3-(2-Ethoxyethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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